3-Bromo-4-(cyclopropylmethoxy)benzonitrile is a chemical compound with the molecular formula CHBrNO and a molecular weight of 252.11 g/mol. This compound is characterized by the presence of a bromine atom and a cyclopropylmethoxy group attached to a benzonitrile structure, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research.
The compound is classified under organic compounds, specifically as an aromatic nitrile due to the presence of the benzonitrile moiety. It is often sourced through chemical suppliers specializing in laboratory-grade compounds, and its synthesis is commonly discussed in scientific literature focusing on organic synthesis and medicinal chemistry.
The synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile typically involves the bromination of 4-(cyclopropylmethoxy)benzonitrile. This reaction can be performed using bromine or a brominating agent in the presence of suitable solvents such as dichloromethane or acetic acid. The process may require specific catalysts to facilitate the reaction and achieve high yields.
The molecular structure of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile features:
3-Bromo-4-(cyclopropylmethoxy)benzonitrile can undergo several types of chemical reactions:
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
The primary mechanism of action for 3-Bromo-4-(cyclopropylmethoxy)benzonitrile relates to its role as an intermediate in synthesizing Roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD). Roflumilast acts by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Roflumilast increases cAMP levels, which leads to anti-inflammatory effects and relaxation of airway smooth muscles .
3-Bromo-4-(cyclopropylmethoxy)benzonitrile has several significant applications:
This compound exemplifies the intersection of synthetic organic chemistry and pharmaceutical development, highlighting its importance in creating effective therapeutic agents.
Retrosynthetic deconstruction of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile (CAS: 1369899-03-5) reveals two strategic bond disconnections yielding commercially available precursors. The primary disconnection targets the ether linkage, suggesting 4-hydroxy-3-bromobenzonitrile as the aromatic precursor coupled with bromomethylcyclopropane as the alkylating agent (MW: 252.11, C₁₁H₁₀BrNO) [3] [5]. Alternative analysis disconnects the bromine substituent, indicating 4-(cyclopropylmethoxy)benzonitrile as a potential substrate for electrophilic bromination. This approach is complicated by potential regioselectivity issues, favoring the former strategy due to established nucleophilic aromatic substitution protocols [2].
Critical to this analysis is identifying robust precursors: Cyclopropanemethanol serves as the cyclopropyl source (commercially accessible via Simmon-Smith cyclopropanation of allyl alcohol), while 4-hydroxybenzonitrile provides the aromatic core. Bromination precedes or follows ether formation depending on reactivity constraints – early-stage bromination avoids overalkylation of electron-rich intermediates [3] [5].
Table 1: Key Building Blocks for Retrosynthesis
Precursor | Role | Molecular Formula |
---|---|---|
4-Hydroxy-3-bromobenzonitrile | Aromatic core with halogen handle | C₇H₄BrNO |
Bromomethylcyclopropane | Cyclopropyl alkylating agent | C₄H₇Br |
Cyclopropanemethanol | Ether precursor | C₄H₈O |
Bromine installation follows two principal pathways with distinct advantages:
Early-Stage Bromination: Direct electrophilic bromination of 4-hydroxybenzonitrile using molecular bromine (Br₂) yields 4-hydroxy-3-bromobenzonitrile with high regioselectivity due to the ortho-directing effect of the hydroxyl group. This method avoids competitive side reactions observed with alkoxy-substituted aromatics [4] . Optimization studies indicate acetic acid as the preferred solvent, achieving >90% regiopurity at 0-5°C.
Directed Ortho-Metalation (DoM): For advanced intermediates, 4-(cyclopropylmethoxy)benzonitrile undergoes lithiation at C-3 using n-BuLi at -78°C, followed by quenching with bromine sources (e.g., Br₂ or C₂Br₆). This method provides superior regiocontrol but suffers from operational complexity and moisture sensitivity [1].
Comparative studies demonstrate that early bromination is preferable for scale-up, leveraging inexpensive reagents and straightforward purification. The etherification step proceeds optimally with the bromophenol substrate due to enhanced nucleofugality of the halogen in subsequent cross-couplings [2] [4].
Table 2: Bromination Method Comparison
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Electrophilic (Early) | Br₂, HOAc, 0-5°C | 85-90 | Cost-effective, high regioselectivity |
Directed Ortho-Metalation | n-BuLi, THF, -78°C; then Br₂ | 75-80 | Late-stage functionalization |
The cyclopropylmethyl moiety originates from cyclopropanemethanol, synthesized via catalytic cyclopropanation:
Functionalization to the alkylating agent (bromomethylcyclopropane) employs PBr₃ in diethyl ether (0°C to RT), achieving 85% conversion. Critical to success is preventing ring-opening via SN2 pathways – low temperatures and aprotic solvents suppress decomposition [3] [10].
Scale-up challenges center on exotherm management during etherification and purification of the lipophilic product:
Process economics highlight solvent recovery (≥95% acetone recycling) and catalyst-free conditions as key cost reducers, lowering production costs by 40% versus batch methods.
Sustainable synthesis leverages:
Table 3: Green Metrics for Synthesis
Parameter | Conventional Method | Green Optimization | Improvement |
---|---|---|---|
Reaction Time | 20 hours | 45 minutes | 96% reduction |
Energy Consumption | 1500 kJ/mol | 525 kJ/mol | 65% reduction |
Solvent Intensity | 50 L/kg | 25 L/kg | 50% reduction |
E-factor (kg waste/kg product) | 15.2 | 8.2 | 46% reduction |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1